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Compound of Interest

Compound Name: 2-(3-Methylphenoxy)ethanol

Cat. No.: B076546

An In-Depth Technical Guide to 2-(3-Methylphenoxy)ethanol and its Positional Isomers

Abstract

This technical guide provides a comprehensive overview of 2-(3-methylphenoxy)ethanol
(CAS: 13605-19-1), a key organic intermediate within the aryl glycol ether family. We will delve
into its core structural features, physicochemical properties, and the nuances of its primary
positional isomers. This document is tailored for researchers, scientists, and drug development
professionals, offering field-proven insights into its synthesis via Williamson etherification,
detailed protocols for structural elucidation using modern spectroscopic techniques, and a
discussion of its applications and safety considerations. The guide emphasizes the causal
relationships behind experimental choices, ensuring a blend of theoretical knowledge and
practical applicability.

Introduction to Aryl Glycol Ethers

Aryl glycol ethers represent a significant class of organic compounds characterized by an
aromatic ring and an ether-linked glycol moiety. Their amphiphilic nature, combining a
hydrophobic aromatic nucleus with a hydrophilic alcohol function, makes them versatile
solvents, coupling agents, and, critically, valuable building blocks in organic synthesis. 2-(3-
Methylphenoxy)ethanol, also known as ethylene glycol mono-m-tolyl ether, is a prominent
member of this class, utilized primarily as an intermediate in the manufacturing of
pharmaceuticals and agrochemicals.[1] Understanding its chemical behavior, synthesis, and
isomeric forms is fundamental for its effective application in research and development.
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2-(3-Methylphenoxy)ethanol: Core Compound
Profile
Structural Formula and Nomenclature

2-(3-Methylphenoxy)ethanol possesses a molecular formula of CeH1202 and a molecular
weight of 152.19 g/mol .[2][3][4] Its structure consists of a meta-cresol (3-methylphenol) core
linked via an ether bond to an ethanol group. The International Union of Pure and Applied
Chemistry (IUPAC) name for this compound is 2-(3-methylphenoxy)ethan-1-ol.[3][4]

Below is a diagram illustrating the core structure and its positional isomers.

2-(3-Methylpghenoxy)ethanol (meta)

enoxy)ethanol (ortho) 2-(4-Methylphenoxy)e

—

Click to download full resolution via product page

Caption: Structural formulas of the three positional isomers of 2-(methylphenoxy)ethanol.

Physicochemical Properties

2-(3-Methylphenoxy)ethanol is typically a clear, colorless to pale yellow liquid at room
temperature.[1][4] Its properties are summarized in the table below. The ether linkage and
terminal hydroxyl group allow for hydrogen bonding, yet the aromatic ring imparts significant
nonpolar character, resulting in limited water solubility.[1]
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Property Value Source(s)
CAS Number 13605-19-1 [2][3][4]
Molecular Formula CoH1202 [21[31[4]
Molecular Weight 152.19 g/mol [21[31[4]
Appearance Colorless to pale yellow liquid [1114]
Boiling Point 104-105 °C @ 3 mmHg [2][5]
Density ~1.07 g/cm3 [2][5][6]

Refractive Index

1.5300-1.5340 @ 20 °C

[2]41(6]

SMILES

CC1=CC=CC(0CCO0)=C1

[417]

InChlKey

FDBXUXVQIOQYIX-
UHFFFAOYSA-N

[1]14]

Structural Isomerism in 2-(Methylphenoxy)ethanols

The primary source of isomerism for 2-(methylphenoxy)ethanol arises from the position of the
methyl group on the benzene ring relative to the oxyethanol substituent. This positional
isomerism gives rise to three distinct compounds: ortho (1,2-substitution), meta (1,3-
substitution), and para (1,4-substitution).

Profile of Isomers

o 2-(2-Methylphenoxy)ethanol (ortho-isomer): The proximity of the methyl group to the ether
linkage can induce steric hindrance, potentially influencing reaction kinetics and
conformational preferences compared to the other isomers.

o 2-(4-Methylphenoxy)ethanol (para-isomer): This isomer exhibits the highest degree of
symmetry. Its properties, such as melting and boiling points, can differ significantly due to
more efficient crystal packing in the solid state.[8]

Comparative Properties of Positional Isomers
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While data for the ortho isomer is less commonly reported, a comparison with the well-
characterized para isomer highlights the impact of substituent placement.

2-(3- 2-(4-
Property Methylphenoxy)ethanol Methylphenoxy)ethanol
(meta) (para)
Physical State Liquid Solid
Melting Point N/A (Liquid at RT) 39.43 °C (predicted)
- ) 261.19 °C @ 760 mmHg
Boiling Point 104-105 °C @ 3 mmHg )
(predicted)
log Kow 1.37 1.65

Data for the para-isomer sourced from Vulcanchem.[8]

The difference in physical state and boiling point underscores how subtle changes in molecular
structure can have significant macroscopic consequences. The higher boiling point of the para
isomer is consistent with its greater symmetry, which can lead to stronger intermolecular forces
in the condensed phase.

Synthesis and Purification
Mechanistic Overview: The Williamson Ether Synthesis

The most direct and reliable method for preparing 2-(3-methylphenoxy)ethanol is the
Williamson ether synthesis. This Sn2 reaction involves two key steps:

o Deprotonation: A strong base (e.g., sodium hydride, sodium hydroxide) is used to
deprotonate the phenolic hydroxyl group of m-cresol, forming the more nucleophilic sodium
m-cresolate.

» Nucleophilic Attack: The resulting phenoxide anion attacks a suitable electrophile, typically
ethylene oxide or a 2-haloethanol (e.g., 2-chloroethanol). The use of ethylene oxide is often
preferred industrially as it is highly reactive and the only byproduct is the regenerated base
catalyst.
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Causality: The phenoxide is a superior nucleophile compared to the neutral phenol because of
its negative charge. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF,
THF) which solvates the cation but not the nucleophile, thereby maximizing its reactivity.

Add

ool
t [ Step2: S.2 Attack ) _add wa
(Ether Formation)

Click to download full resolution via product page

Caption: Workflow for the Williamson ether synthesis of 2-(3-methylphenoxy)ethanol.

Detailed Experimental Protocol

This protocol is a representative procedure and must be adapted and performed with
appropriate safety measures in a controlled laboratory setting.

o Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, reflux
condenser, and a nitrogen inlet. An inert atmosphere is crucial to prevent the oxidation of the
sensitive phenoxide intermediate.

» Reagent Charging: Charge the flask with m-cresol (1.0 eq.) and a suitable solvent like
anhydrous N,N-Dimethylformamide (DMF).

» Deprotonation: While stirring under nitrogen, add sodium hydride (NaH, 60% dispersion in
mineral oil, 1.1 eq.) portion-wise at 0 °C. The evolution of hydrogen gas will be observed.
Allow the mixture to stir at room temperature for 1 hour after the addition is complete to
ensure full formation of the sodium m-cresolate.

 Etherification: Add 2-chloroethanol (1.2 eq.) dropwise to the flask. After the addition, heat the
reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by Thin-Layer
Chromatography (TLC) or Gas Chromatography (GC).

o Workup: Cool the mixture to room temperature and cautiously quench with water to destroy
any unreacted NaH. Acidify the solution to pH ~7 with dilute HCI. Transfer the mixture to a
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separatory funnel and extract with ethyl acetate (3x volumes).

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium
sulfate, and filter. Concentrate the solvent using a rotary evaporator. The resulting crude oil is
then purified by vacuum distillation (e.g., at ~104 °C / 3 mmHg[2]) to yield the pure product.

Trustworthiness: This protocol is self-validating. The progress can be monitored
chromatographically, and the final product's identity and purity must be confirmed by
spectroscopic analysis (see Section 5) and GC, ensuring the procedure's success.

Structural Elucidation and Analytical Techniques

Confirming the identity and purity of synthesized 2-(3-methylphenoxy)ethanol is paramount. A
combination of spectroscopic and chromatographic methods provides a complete analytical
profile.

Expected Spectroscopic Data

The following table summarizes the key signals expected from NMR and IR spectroscopy,
which are used to confirm the structural integrity of the molecule.
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Technique Expected Signals and Interpretation

~7.1-7.2 ppm (t): Aromatic proton para to both
substituents.~6.7-6.8 ppm (m): Three aromatic
protons.~4.1 ppm (t): Methylene protons
adjacent to the ether oxygen (-O-CH2-).~3.9

IH NMR
ppm (t): Methylene protons adjacent to the
hydroxyl group (-CH2-OH).~2.3 ppm (s): Methyl
group protons (-CHs).Variable (br s): Hydroxyl
proton (-OH).

~158 ppm: Aromatic carbon attached to the
ether oxygen.~139 ppm: Aromatic carbon
attached to the methyl group.~110-130 ppm:
Four other aromatic carbons.~70 ppm:

13C NMR _
Methylene carbon adjacent to the ether oxygen
(-O-CHz2-).~61 ppm: Methylene carbon adjacent
to the hydroxyl group (-CH2-OH).~21 ppm:
Methyl carbon (-CHs).

3600-3200 cm~1 (broad): O-H stretch from the
alcohol.3100-3000 cm~*: Aromatic C-H
stretch.3000-2850 cm~1: Aliphatic C-H

FT-IR stretch.~1600, ~1490 cm~1: Aromatic C=C
stretches.~1250 cm~1: Aryl-alkyl ether C-O
stretch.~1050 cm~1: Primary alcohol C-O

stretch.

Chromatographic and Mass Spectrometric Analysis

e Gas Chromatography (GC): GC is the ideal method for assessing the purity of the final
product. A high-purity sample should exhibit a single major peak. The retention time can also
be compared against a known standard.

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a
molecular ion peak (M*) at m/z = 152. Key fragmentation patterns would include the loss of
the CH20H group and cleavage of the ether bond, providing further structural confirmation.
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Applications and Safety Considerations
Role in Chemical Synthesis

The primary value of 2-(3-methylphenoxy)ethanol lies in its utility as a versatile intermediate.
[1] The terminal hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid (3-
methylphenoxyacetic acid), or converted to other functional groups (e.g., halides, amines) to
serve as a synthon for more complex molecules in the pharmaceutical and agrochemical
industries.

Safety, Handling, and Storage

As with many organic solvents and reagents, 2-(3-methylphenoxy)ethanol requires careful
handling.

Hazards: It can cause skin and serious eye irritation.[1][9] Inhalation of vapors should be
avoided.

» Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.[10][11]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow the product to enter drains.[10][11]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Conclusion

2-(3-Methylphenoxy)ethanol is a structurally important aryl glycol ether with well-defined
properties and synthetic pathways. Its utility as a chemical intermediate is predicated on a
thorough understanding of its structure, its relationship to its positional isomers, and the
analytical methods required to verify its purity. The Williamson ether synthesis provides a
robust and scalable method for its production. By adhering to established protocols and
rigorous safety standards, researchers and developers can effectively leverage this compound
in the creation of novel and valuable chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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